N-[4,5,6,7-Tetrahydro-5-(phenylsulfonyl)thiazolo[5,4-c]pyridin-2-yl]-2-thiophenecarboxamide
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Overview
Description
N-[5-(BENZENESULFONYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL]THIOPHENE-2-CARBOXAMIDE is a complex heterocyclic compound that features a thiazolo[5,4-c]pyridine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(BENZENESULFONYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL]THIOPHENE-2-CARBOXAMIDE typically involves the annulation of a thiazole ring to a pyridine core. This process can be achieved through various synthetic routes, including the use of pyridine derivatives followed by thiazole heterocycle annulation . The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired bicyclic scaffold.
Industrial Production Methods
Industrial production methods for this compound may involve high-throughput screening and optimization of reaction conditions to achieve high yields and purity. The use of automated synthesis and purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(BENZENESULFONYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[5-(BENZENESULFONYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[5-(BENZENESULFONYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The molecular targets and pathways involved include phosphoinositide 3-kinase (PI3K) and other signaling pathways that regulate cell growth, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[5-(BENZENESULFONYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL]THIOPHENE-2-CARBOXAMIDE include other thiazolo[5,4-c]pyridine derivatives and related heterocyclic compounds such as:
- Thiazolo[4,5-b]pyridines
- Thiazolo[5,4-b]pyridines
- Thiazole derivatives with various substituents
Uniqueness
The uniqueness of N-[5-(BENZENESULFONYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDIN-2-YL]THIOPHENE-2-CARBOXAMIDE lies in its specific substitution pattern and the presence of the benzenesulfonyl group, which imparts distinct biological activities and chemical properties compared to other similar compounds .
Properties
CAS No. |
951623-86-2 |
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Molecular Formula |
C17H15N3O3S3 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[5-(benzenesulfonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H15N3O3S3/c21-16(14-7-4-10-24-14)19-17-18-13-8-9-20(11-15(13)25-17)26(22,23)12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,18,19,21) |
InChI Key |
YIQFOFBVABREPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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